N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide
Description
N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide is a heterocyclic sulfonamide featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 2-methoxyphenyl group at position 3. The compound is further functionalized with an ethoxyethyl linker and a terminal propane-1-sulfonamide group.
The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitution, cyclization, and sulfonamide coupling, as exemplified in related triazolopyridazine derivatives (e.g., compounds 13–17 in ) .
Properties
IUPAC Name |
N-[2-[[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-3-12-27(23,24)18-10-11-26-16-9-8-15-19-20-17(22(15)21-16)13-6-4-5-7-14(13)25-2/h4-9,18H,3,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICCEYIUFTWDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions. These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Mode of Action
Compounds with similar structures have been found to interact with their targets through hydrogen bond accepting and donating characteristics. This allows them to form specific interactions with different target receptors.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures, suggesting that similar studies may be applicable for this compound.
Result of Action
Compounds with similar structures have been found to exhibit cytotoxic activities with potent ic50 values against certain cell lines, suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a decrease in enzyme activity, which is beneficial in conditions where these enzymes are overactive.
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G1 phase.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular metabolism. These interactions are essential for understanding the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These proteins facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can influence its activity and effectiveness, making it crucial to understand these processes for therapeutic applications.
Subcellular Localization
This compound is localized to specific subcellular compartments, such as the mitochondria and nucleus. This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action. The subcellular localization can affect the compound’s activity and function, influencing its therapeutic potential.
Biological Activity
N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide. Its molecular formula is C14H15N5O2, with a molecular weight of 285.31 g/mol. The structure features a triazole ring linked to a pyridazine moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing triazole and sulfonamide groups exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds similar to this compound have shown significant antibacterial and antifungal properties. For instance, sulfonamides are well-documented for their efficacy against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) .
- Antiparasitic Activity : The compound may exhibit antiparasitic effects similar to other triazole derivatives. Research has indicated that certain triazoles can inhibit the growth of Toxoplasma gondii, a common parasitic infection .
- Antioxidant Properties : Studies have suggested that triazole derivatives possess antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in pathogens, disrupting their metabolic processes.
- Interference with Cell Wall Synthesis : Many sulfonamides act by inhibiting bacterial folic acid synthesis, crucial for DNA replication and cell division.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties may stem from the ability to scavenge free radicals and reduce oxidative damage in cells.
Case Studies
Several studies have explored the biological effects of related compounds:
- A study on a series of triazole derivatives demonstrated significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL .
- Another investigation into sulfonamide derivatives revealed potent antiparasitic effects against Toxoplasma gondii, with some compounds achieving over 90% inhibition at low concentrations .
Data Tables
| Activity Type | Compound | MIC (µg/mL) | Effectiveness |
|---|---|---|---|
| Antibacterial | Triazole derivative A | 8 | Effective against E. coli |
| Antiparasitic | Sulfonamide derivative B | 0.05 | >90% inhibition |
| Antioxidant | Triazole derivative C | Not specified | Significant ROS scavenging |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of triazolo-pyridazine derivatives as anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing the [1,2,4]triazolo moiety have shown promising results in inhibiting topoisomerase II activity, which is crucial for DNA replication and repair in cancer cells .
Antimicrobial Properties
The sulfonamide group present in the compound has been linked to antimicrobial activity. Compounds with sulfonamide functionalities have been widely studied for their effectiveness against bacterial infections. Their mechanism often involves inhibition of bacterial folic acid synthesis, making them valuable in treating various infections .
Biochemical Applications
Enzyme Inhibition
The compound's ability to interact with specific enzymes makes it a candidate for enzyme inhibition studies. The presence of the triazolo-pyridazine framework allows for selective binding to target enzymes, potentially leading to the development of new inhibitors that can modulate enzyme activity in metabolic pathways .
DNA Intercalation
The planar structure of the triazolo moiety facilitates intercalation between DNA bases. This property can be exploited to design novel DNA-binding drugs that can interfere with transcription and replication processes in cancer cells. Studies have shown that modifications to this scaffold can enhance binding affinity and specificity towards DNA targets .
Material Science
Polymer Chemistry
The unique chemical structure of N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide can be utilized in polymer synthesis. Its functional groups can serve as reactive sites for creating advanced materials with tailored properties. For example, polymers incorporating this compound may exhibit improved thermal stability and mechanical properties due to the rigid triazole ring structure .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |
| Antimicrobial properties | Effective against bacterial infections | |
| Biochemical Applications | Enzyme inhibition | Selective binding to target enzymes |
| DNA intercalation | Enhanced binding affinity towards DNA | |
| Material Science | Polymer synthesis | Improved thermal stability and mechanical properties |
Case Studies
- Anticancer Research : A study published in PMC demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 2.44 to 9.43 μM against various cancer cell lines . These findings suggest a strong potential for further development into therapeutic agents.
- Antimicrobial Efficacy : Research on sulfonamide derivatives has shown their effectiveness against resistant bacterial strains. The incorporation of the triazolo-pyridazine moiety may enhance this activity through improved binding interactions with bacterial enzymes involved in folate metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolopyridazine Cores
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b)
- Key Features: Contains a triazolopyridazine core linked to a dimethylpyrazole and a propenoic acid group.
- Physical Properties : High melting point (253–255°C), indicative of strong intermolecular interactions due to hydrogen bonding from the carboxylic acid group .
- Comparison: Unlike the target compound, E-4b lacks a sulfonamide group but includes a propenoic acid moiety, which may enhance solubility in polar solvents. The absence of a methoxyphenyl substituent could reduce lipophilicity compared to the target .
N-{3-[3-(2-Alkoxyethoxy)-5-(4-methoxyphenyl)}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridines ()
Sulfonamide-Containing Derivatives ()
Compounds 13–17 in share the triazolopyridazine core but vary in substituents:
- Compound 16 : Includes a morpholine ring, improving aqueous solubility.
Comparison : The target compound’s propane-sulfonamide group introduces a polar, acidic sulfonamide moiety absent in these derivatives, which may influence solubility, protein binding, and metabolic stability .
Data Table: Key Structural and Functional Comparisons
Discussion of Substituent Effects
- Sulfonamide vs.
- Ethoxyethyl Linker : Balances solubility and membrane permeability, contrasting with alkoxyethoxy chains (), which may increase flexibility but reduce metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
